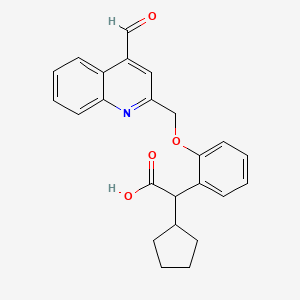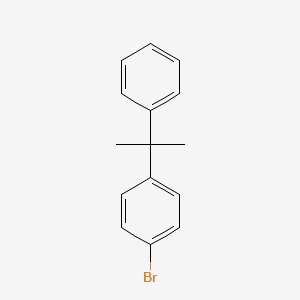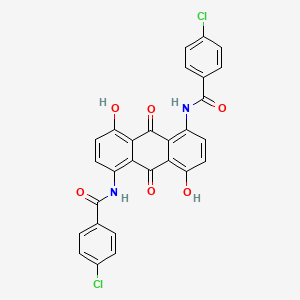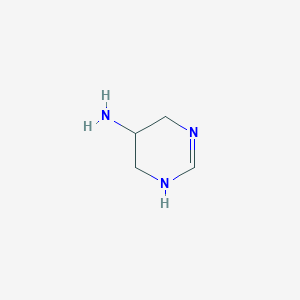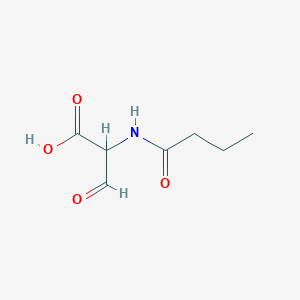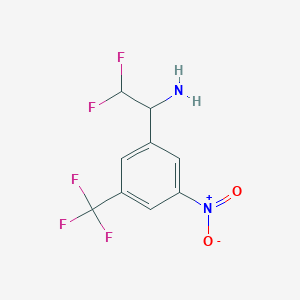
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of difluoro, nitro, and trifluoromethyl groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine typically involves multi-step organic reactionsThe final step involves the conversion of the nitro group to an amine under reducing conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized derivatives .
Applications De Recherche Scientifique
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity and binding affinity to various biological receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antiviral activities.
Indole Derivatives: Exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals for their unique chemical properties.
Uniqueness
2,2-Difluoro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanamine stands out due to its combination of difluoro, nitro, and trifluoromethyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H7F5N2O2 |
|---|---|
Poids moléculaire |
270.16 g/mol |
Nom IUPAC |
2,2-difluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F5N2O2/c10-8(11)7(15)4-1-5(9(12,13)14)3-6(2-4)16(17)18/h1-3,7-8H,15H2 |
Clé InChI |
XZZRQSZBGYQIHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


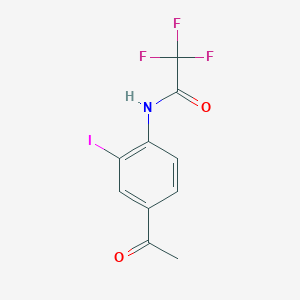
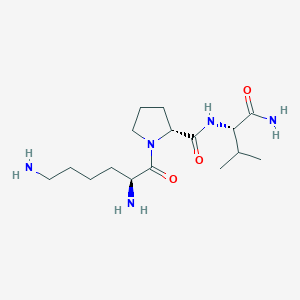
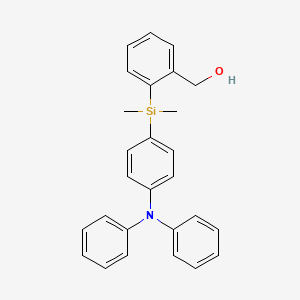
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)


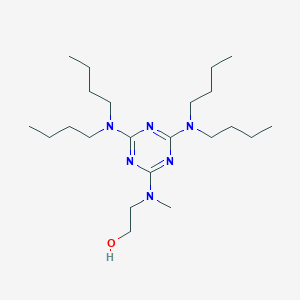
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
